molecular formula C10H14O2 B165716 4-tert-Butylcatechol CAS No. 98-29-3

4-tert-Butylcatechol

Cat. No. B165716
M. Wt: 166.22 g/mol
InChI Key: XESZUVZBAMCAEJ-UHFFFAOYSA-N
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Patent
US03950437

Procedure details

A five-neck flask having a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet and a thermometer was charged with 75.1g (0.5 mol) of paratert.-butyl phenol and 20 ml of acetone as a solvent. The flask was placed in a constant temperture bath ketp at 60°C. Into the flask contents, 3.80g (0.05 mol) of peracetic acid in the form of about 35 weight% acetone solution was added through a micro-feeder over 12 minutes. Within 60 minutes after the start of the addition of peracid, the reaction solution was analyzed by gas chromatography. Consequently, it was found that the conversion of para-tert.-butyl phenol was 5.1%, that 4-tert.-butyl pyrocatechol was formed in a yield of 50% based on the converted butyl phenol and that the conversion of the peracetic acid was 95.2%.
Quantity
75.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
peracetic acid
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(OO)(=[O:14])C>CC(C)=O>[C:1]([C:5]1[CH:10]=[C:9]([OH:14])[C:8](=[CH:7][CH:6]=1)[OH:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
75.1 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
peracetic acid
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five-neck flask having
CUSTOM
Type
CUSTOM
Details
a volume of 500 ml and provided with a stirrer, a reflux condenser, a sampling tube, a test specimen inlet
CUSTOM
Type
CUSTOM
Details
The flask was placed in a constant temperture bath
CUSTOM
Type
CUSTOM
Details
at 60°C

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(O)=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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